Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C17H22O5 It is a derivative of cyclobutane and features two ester groups and a benzyloxy substituent
Scientific Research Applications
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Safety and Hazards
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate typically involves the reaction of diethyl cyclobutane-1,1-dicarboxylate with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) and is stirred overnight to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Diethyl 3-(hydroxy)cyclobutane-1,1-dicarboxylate.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes or receptors, through its ester and benzyloxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Contains a hydroxy group instead of a benzyloxy group, leading to different reactivity and applications.
Diethyl 3-oxo-cyclobutane-1,1-dicarboxylate: Features a keto group, which significantly alters its chemical properties and reactivity.
Uniqueness
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNXLJUGYQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510559 | |
Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-15-3 | |
Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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